2-phenyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Cancer Treatment
Research on compounds structurally related to 2-phenyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)butanamide suggests potential applications in cancer treatment. For instance, Aurora kinase inhibitors, which inhibit Aurora A, may be useful for treating cancer due to their ability to influence cell division and proliferation. Although the cited compound directly is not mentioned, structurally similar compounds have shown promise in cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).
Antiestrogens and Antimitotic Agents
The exploration of structure-activity relationships in compounds similar to this compound has yielded significant findings in the development of antiestrogens and antimitotic agents. Such compounds have been evaluated for their affinity for the estrogen receptor (ER) and their activities in various biological systems, suggesting potential for therapeutic use in conditions influenced by estrogen, such as certain cancers (A. Sharma et al., 1990).
Antimicrobial Activity
Compounds derived from or structurally related to this compound have shown potential antimicrobial activity. This suggests that such chemical structures could be valuable in the development of new antimicrobial agents, offering a possible avenue for addressing the challenge of antibiotic resistance (T. El‐Emary et al., 2002).
Analgesic Potential
Research into the analgesic potential of N-aryl/arylalkyl 3-(1-pyrrolidinyl/piperidinyl)butyramides, which share a structural framework with this compound, has identified certain compounds within this class as showing naloxone-attenuated analgesia. This highlights the potential for the development of novel pain management therapies based on such chemical structures (M. Essawi, 1999).
Mécanisme D'action
Target of Action
The primary targets of 2-phenyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)butanamide Similar compounds have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
The exact mode of action of This compound It can be inferred that the compound interacts with its targets, possibly causing changes that inhibit the growth or function of the target organism .
Biochemical Pathways
The specific biochemical pathways affected by This compound Similar compounds have been reported to have anti-tubercular activity, suggesting that they may affect pathways related to the growth and survival of mycobacterium tuberculosis .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may inhibit the growth or function of this organism.
Propriétés
IUPAC Name |
2-phenyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-2-18(17-6-4-3-5-7-17)20(25)23-14-16-8-12-24(13-9-16)19-15-21-10-11-22-19/h3-7,10-11,15-16,18H,2,8-9,12-14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACWLWNIGZTWNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.